An In-depth Technical Guide to the Synthesis and Characterization of Benzaldoxime
An In-depth Technical Guide to the Synthesis and Characterization of Benzaldoxime
This guide provides a comprehensive overview of the synthesis and characterization of benzaldoxime (C₇H₇NO), a significant organic compound used in various chemical syntheses. The content herein is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visual representations of the core processes.
Synthesis of Benzaldoxime
The most prevalent and established method for synthesizing benzaldoxime is the condensation reaction between benzaldehyde and hydroxylamine.[1] This reaction is typically performed in the presence of a base to neutralize the hydroxylamine hydrochloride salt, thereby liberating the free hydroxylamine to act as a nucleophile.[1]
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:[1]
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.[1]
-
Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime.
The reaction can produce a mixture of (E) and (Z) stereoisomers.[2][3]
Experimental Protocol: Conventional Synthesis
This protocol is adapted from established laboratory procedures.[4][5]
Materials:
-
Benzaldehyde (C₇H₆O)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)[6]
-
Water (H₂O)
-
Round-bottomed flask
-
Magnetic stirrer
-
Condenser (optional, for reflux)[5]
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottomed flask, dissolve 14 g of sodium hydroxide in 40 ml of water.[4] To this solution, add 21 g of benzaldehyde and mix thoroughly.[4]
-
In small portions, while shaking or stirring continuously, add 14 g of hydroxylamine hydrochloride to the mixture.[4] An exothermic reaction may be observed.
-
Continue stirring the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][7]
-
Upon cooling, a crystalline mass of benzaldoxime may separate out.[4] If needed, add sufficient water to redissolve the product.[4]
-
To isolate the oxime, pass carbon dioxide gas through the solution until it is saturated. The benzaldoxime will separate out.[4]
-
Extract the product from the aqueous mixture using diethyl ether or ethyl acetate (3 x 15 mL).[4][5]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[4][5][6]
-
Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[6][7]
-
The crude product can be further purified by recrystallization from hot ethanol or by distillation under reduced pressure.[4][7]
Experimental Protocol: Microwave-Assisted Synthesis
A faster, alternative method utilizes microwave irradiation.[6]
Materials:
-
Benzaldehyde (0.10 g, 0.94 mmol)[6]
-
Hydroxylamine hydrochloride (0.08 g, 1.16 mmol)[6]
-
Anhydrous sodium carbonate (0.12 g, 1.17 mmol)[6]
-
Ethanol (3 ml)[6]
-
Microwave reactor[6]
Procedure:
-
Dissolve benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol in a microwave reactor vessel.[6]
-
Heat the mixture in the microwave reactor at 90°C and 300W power for 5 minutes.[6]
-
After the reaction, remove the solvent under reduced pressure.[6]
-
Perform a liquid-liquid extraction using ethyl acetate (10 ml) and water (10 ml).[6]
-
Separate the organic phase and dry it with anhydrous sodium sulfate.[6]
-
Filter and evaporate the solvent to obtain the product.[6] This method can achieve a conversion rate of over 90%.[6]
Characterization of Benzaldoxime
Following synthesis and purification, the identity and purity of benzaldoxime are confirmed through various analytical techniques.
Caption: Figure 1. General Workflow for Benzaldoxime Synthesis and Characterization.
Physical Properties
-
Solubility: Slightly soluble in water, but soluble in organic solvents like ethanol and ether.[8][9]
-
Melting Point: The melting point differs significantly between the two isomers. The (Z)-isomer melts around 33-35°C, while the (E)-isomer has a much higher melting point of 133°C.[2] A mixture of isomers will have a broader melting range.[10]
Spectroscopic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation.[1][11]
-
Infrared (IR) Spectroscopy: The IR spectrum of benzaldoxime provides key information about its functional groups. Characteristic absorption bands are expected for the O-H stretch of the hydroxyl group, the C=N stretch of the oxime, and vibrations from the aromatic ring.[12]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is a powerful tool for confirming the structure.[1] It typically shows distinct signals for the aromatic protons, the methine proton (CH=N), and the hydroxyl proton (-OH).[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For benzaldoxime (C₇H₇NO), the molecular weight is 121.14 g/mol .[8][13] The mass spectrum will show a molecular ion peak (M+) corresponding to this mass.[14][15]
Caption: Figure 2. Synthesis Mechanism of Benzaldoxime.
Data Summary
The following table summarizes the key quantitative data for the characterization of benzaldoxime.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇NO | [2][8] |
| Molecular Weight | 121.14 g/mol | [8][13] |
| Melting Point | (Z)-isomer: 33 °C; (E)-isomer: 133 °C | [2] |
| Mixture: 34-36 °C | [10] | |
| Boiling Point | ~123 °C at 14 mmHg | [4] |
| ¹H NMR (Typical) | Aromatic (C₆H₅): Multiplet | [1] |
| Methine (CH=N): Singlet | [1] | |
| Hydroxyl (OH): Singlet (broad) | [1] | |
| IR Absorption (cm⁻¹) | O-H stretch: ~3300-3100 (broad) | [12] |
| C=N stretch: ~1640 | [12] | |
| Aromatic C-H stretch: ~3100-3000 | [12] | |
| Mass Spectrum (MS) | Molecular Ion (M+): m/z = 121 | [14][15] |
This guide provides the foundational knowledge and practical protocols for the synthesis and detailed characterization of benzaldoxime, serving as a valuable resource for chemical researchers and developers.
References
- 1. Benzaldoxime | 932-90-1 | Benchchem [benchchem.com]
- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 3. wikiwand.com [wikiwand.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 7. Benzaldoxime synthesis - chemicalbook [chemicalbook.com]
- 8. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. (E)-Benzaldehyde oxime 97 mixture of cis and trans, (Z)-Benzaldehyde oxime 6 622-31-1 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzaldehyde, oxime [webbook.nist.gov]
- 13. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzaldehyde, oxime, (E)- [webbook.nist.gov]
- 15. Benzaldehyde, oxime [webbook.nist.gov]
